5-Methyl-2-thiophenecarboxaldehyde (CAS 13679-70-4) is a highly versatile, methylated organosulfur building block widely utilized in the synthesis of Schiff base ligands, organometallic complexes, and advanced functional polymers. Characterized by a thiophene ring with a methyl group at the 5-position and a formyl group at the 2-position, this compound offers distinct electronic and steric advantages over its unmethylated counterparts. The electron-donating nature of the methyl substituent enriches the electron density of the thiophene core while simultaneously modulating the electrophilicity of the aldehyde group [1]. In procurement and material selection, this specific structural tuning makes it a critical precursor for applications requiring precise control over condensation kinetics, metal chelation stability, and thermal processability .
Substituting 5-Methyl-2-thiophenecarboxaldehyde with the more common thiophene-2-carboxaldehyde often leads to suboptimal outcomes in sensitive synthetic workflows. The absence of the 5-methyl group in generic analogs leaves the formyl carbon highly electrophilic, which can result in overly rapid, uncontrolled nucleophilic attacks and the formation of undesirable side products during Schiff base condensation [1]. Furthermore, the unmethylated baseline exhibits a significantly lower boiling point and higher volatility, increasing evaporative losses during prolonged, high-temperature reflux reactions . For downstream applications such as heavy metal adsorbents or organometallic therapeutics, the missing methyl group alters the lipophilicity and the coordination geometry, directly reducing the binding affinity and extraction capacity of the final functionalized materials [2].
5-Methyl-2-thiophenecarboxaldehyde demonstrates superior thermal stability for extended synthetic workflows compared to its unmethylated analog. It possesses a boiling point of approximately 218 °C at atmospheric pressure (114 °C at 25 mmHg), whereas thiophene-2-carboxaldehyde boils at 198 °C . This ~20 °C increase in boiling point significantly reduces evaporative losses and improves handling safety during high-temperature reflux conditions, which are often required for the synthesis of complex Schiff bases and organometallic frameworks .
| Evidence Dimension | Boiling Point |
| Target Compound Data | ~218 °C at 760 mmHg (114 °C at 25 mmHg) |
| Comparator Or Baseline | Thiophene-2-carboxaldehyde (198 °C at 760 mmHg) |
| Quantified Difference | ~20 °C higher boiling point |
| Conditions | Standard atmospheric pressure and reduced pressure (25 mmHg) distillation |
Reduces precursor loss and improves yield reproducibility during prolonged, high-temperature condensation reactions.
The presence of the electron-donating methyl group at the 5-position fundamentally alters the reactivity profile of the molecule. Density Functional Theory (DFT) and molecular electrostatic potential (MESP) analyses confirm that the methyl group increases the electron density of the thiophene ring, which is relayed to the formyl group [1]. This slightly reduces the electrophilicity of the carbonyl carbon compared to the highly reactive thiophene-2-carboxaldehyde. In procurement terms, this modulated reactivity allows for slower, more controlled nucleophilic additions during Schiff base formation, minimizing the generation of tarry byproducts and improving the purity of the isolated ligands[2].
| Evidence Dimension | Carbonyl Electrophilicity / Nucleophilic Susceptibility |
| Target Compound Data | Lower electrophilicity due to +I effect of the 5-methyl group |
| Comparator Or Baseline | Thiophene-2-carboxaldehyde (unshielded, higher electrophilicity) |
| Quantified Difference | Modulated reaction kinetics leading to higher crude purity |
| Conditions | Nucleophilic addition / Imine formation assays |
Ensures higher purity and fewer side reactions when synthesizing sensitive pharmaceutical intermediates or complex ligands.
When utilized as a precursor for functionalizing mesoporous silica (SBA-15), the 5-methyl-2-thiophenecarboxaldehyde-derived Schiff base exhibits exceptional performance in environmental remediation. Adsorbents synthesized from this specific compound achieve extraction capacities of up to 74.91 mg/g for Cd(II) and Pb(II) within 120 minutes [1]. In contrast, standard baseline functionalizations, such as simple 3-aminopropyltriethoxysilane (APTES) grafted onto MCM-41 or SBA-15, yield a maximum extraction capacity of only 14.08 mg/g for Cd(II) under similar conditions [2]. The specific steric and electronic environment provided by the 5-methylthiophene moiety is critical for this >5x enhancement in metal chelation efficiency.
| Evidence Dimension | Cd(II) Extraction Capacity |
| Target Compound Data | 74.91 mg/g (using 5-methyl-2-thiophenecarboxaldehyde Schiff base on SBA-15) |
| Comparator Or Baseline | Standard APTES-grafted MCM-41 (14.08 mg/g) |
| Quantified Difference | >5.3x increase in extraction capacity |
| Conditions | Aqueous solution, pH 3-9, 120 min contact time |
Directly justifies the procurement of this specific aldehyde for the development of high-performance, commercially viable heavy metal scavengers.
Due to its ability to form highly stable, specific Schiff base chelates, 5-Methyl-2-thiophenecarboxaldehyde is a highly effective precursor for functionalizing mesoporous silica (e.g., SBA-15). This application directly leverages the compound's enhanced metal-binding affinity, making it ideal for industrial wastewater treatment systems targeting heavy metals like Cd(II), Pb(II), and Cr(III) [1].
The modulated reactivity and increased lipophilicity imparted by the 5-methyl group make this compound an excellent building block for organotellurium(IV), Cu(II), and Zn(II) complexes. These derivatives exhibit potent antibacterial and antifungal properties, outperforming unmethylated analogs in cellular penetration and target enzyme binding [2].
In materials science, the compound serves as a critical monomeric building block. The electron-donating methyl group fine-tunes the electronic bandgap and improves the solubility of the resulting conjugated polymers, which is essential for the processability of organic photovoltaics and flexible optoelectronics [3].
Irritant